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  • Product: Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
  • CAS: 1785523-74-1

Core Science & Biosynthesis

Foundational

NMR characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

An In-Depth Technical Guide to the NMR Characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate Abstract This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate. While direct experimental data for this specific molecule is not widely published, this document, grounded in extensive spectroscopic principles, serves as an expert guide for researchers, scientists, and drug development professionals. It outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, details the causal logic behind these predictions, and presents a robust framework for structural elucidation using 2D NMR techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of Fluorinated Azepanes

Substituted azepanes are crucial scaffolds in medicinal chemistry due to their prevalence in bioactive molecules. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] The specific compound, tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate, incorporates a gem-difluoro motif adjacent to a hydroxyl group, creating a stereochemically rich and conformationally complex system.[1] NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of such complex molecules.[2][3] This guide will provide a detailed predictive analysis of the NMR data for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the atoms of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate are numbered as follows:

Caption: Molecular structure and atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity. The presence of the bulky tert-butyl group and the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H5~3.8 - 4.2dddJH5-H6a ≈ 8-10, JH5-H6b ≈ 4-6, ³JH5-F ≈ 15-25Deshielded by the adjacent hydroxyl group. Coupling to the two diastereotopic protons on C6 and long-range coupling to the fluorine atoms.
H2, H7~3.2 - 3.8m-Protons adjacent to the nitrogen of the carbamate are deshielded. Likely complex multiplets due to conformational heterogeneity and coupling to adjacent methylene protons.
H3, H6~1.8 - 2.5m-Methylene protons of the azepane ring. They will be diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings.
OHVariablebr s-The chemical shift is dependent on concentration, temperature, and solvent. Will likely appear as a broad singlet.
C(CH₃)₃~1.45s-A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.[4]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The signals will be influenced by the attached atoms, particularly the electronegative F, O, and N atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) | Rationale | |---|---|---|---|---| | C=O (Boc) | ~155 | s | Carbonyl carbon of the carbamate group.[7][8] | | C4 | ~120 - 125 | t (¹JCF ≈ 240-260 Hz) | The gem-difluoro substitution causes a significant downfield shift and a characteristic triplet due to one-bond C-F coupling.[9][10] | | C(CH₃)₃ | ~80 | s | Quaternary carbon of the tert-butyl group.[4][8] | | C5 | ~70 - 75 | t (²JCF ≈ 20-30 Hz) | Carbon bearing the hydroxyl group, deshielded by oxygen. Will show a triplet due to two-bond coupling to the fluorine atoms. | | C2, C7 | ~45 - 55 | s | Carbons adjacent to the nitrogen atom. | | C3, C6 | ~30 - 40 | t (³JCF ≈ 5-10 Hz) | Methylene carbons of the azepane ring. C3 will show a triplet due to three-bond coupling to the fluorine atoms. | | C(CH₃)₃ | ~28 | s | Methyl carbons of the tert-butyl group, appearing as a single peak due to rapid rotation.[11] |

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup: Use the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.[2][3] For this molecule, a single signal is expected for the two equivalent fluorine atoms.

Fluorine(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
F at C4~ -90 to -120m-The chemical shift is highly dependent on the solvent and molecular conformation. The signal will be a complex multiplet due to coupling with protons on C3 and C5.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup: Use the same spectrometer, equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide range should be chosen initially (e.g., -50 to -250 ppm) and then narrowed.

    • Reference: An external reference such as CFCl₃ (δ 0.00 ppm) is often used.[10]

Structural Elucidation with 2D NMR Spectroscopy

To definitively assign the predicted signals and confirm the structure, 2D NMR experiments are essential.[12][13]

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR COSY->HSQC HSQC->HMBC

Caption: Workflow for NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. For instance, a cross-peak between the H5 proton and the H6 protons would be expected, confirming their vicinal relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to unambiguously assign the carbon signals for C2, C3, C5, C6, and C7 based on the assignments of their attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons. For example, the protons of the tert-butyl group (at ~1.45 ppm) would show a correlation to the quaternary carbon of the tert-butyl group (~80 ppm) and the carbonyl carbon of the Boc group (~155 ppm).

Conclusion

The presents a fascinating case study in the application of modern spectroscopic techniques to complex, fluorinated molecules. This guide provides a robust, predictive framework for its analysis. The interplay of ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D correlation experiments, allows for the complete and unambiguous assignment of its structure. The principles and methodologies outlined here are broadly applicable to the characterization of other novel fluorinated heterocyclic compounds, which are of significant interest in the field of drug discovery.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.).
  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines | The Journal of Physical Chemistry A - ACS Publications. (2002, May 21).
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (n.d.).
  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines | Request PDF - ResearchGate. (2002, June).
  • Conformational regulation of substituted azepanes through selective monofluorination. (2013). Organic and Biomolecular Chemistry, 11(23), 3781-3785.
  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue - CNR-IRIS. (n.d.).
  • Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • Mechanical Interlocking of 144 Symmetrical 19F and Tetraphenylethylene for Magnetic Resonance-Fluorescence Dual Imaging. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. (n.d.).
  • 19F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28).
  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. (n.d.).
  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016, September 15).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? (2016, February 19).
  • N-[2-(Azepane-1-carbonyl)-phenyl]-4-fluoro-benzamide - Optional[13C NMR] - SpectraBase. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC. (n.d.).
  • tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem. (n.d.).
  • 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • NMR Deuterated Solvent Properties Reference Chart - Sigma-Aldrich. (n.d.).
  • tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | 1303973-24-1 - Sigma-Aldrich. (n.d.).
  • Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. (n.d.).
  • Synthesis of Stable Neutral Homoaromatic Hydrocarbons - ChemRxiv. (n.d.).
  • Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate - PubChemLite. (n.d.).
  • nmr hsqc hmbc: Topics by Science.gov. (n.d.).
  • Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide - Benchchem. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).
  • Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate - ResearchGate. (n.d.).
  • tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 56932106. (n.d.).
  • 4-Fluoro-5-Hydroxy-Azepane-1-Carboxylic Acid Tert-Butyl Ester - NextSDS. (n.d.).
  • Synthesis and structural characterization of hexa-tert-butyl-hexa-peri-hexabenzocoronene, its radical cation salt and its tricarbonylchromium complex - PubMed. (2000, May 15).

Sources

Exploratory

The Role of Fluorinated Azepane Scaffolds in Medicinal Chemistry: A Technical Guide to Conformational Tuning and Drug Discovery

Executive Summary The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in modern medicinal chemistry[1]. However, the inherent flexibility of the seven-membered rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in modern medicinal chemistry[1]. However, the inherent flexibility of the seven-membered ring presents a significant challenge in drug design: high conformational entropy often leads to off-target binding and reduced affinity for the primary target. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of fluorine into the azepane core fundamentally alters this dynamic. This technical whitepaper explores the causality behind fluorine-induced conformational tuning, details robust synthetic and biological evaluation protocols, and provides a comprehensive overview of the pharmacological applications of fluorinated azepanes.

The Strategic Role of Fluorine in Seven-Membered N-Heterocycles

The azepane ring is ubiquitous in bioactive molecules, including FDA-approved drugs and natural products like the protein kinase inhibitor balanol[2]. While its three-dimensional structure allows for diverse vector projections to interact with biological targets, its flexibility is a double-edged sword.

The introduction of fluorine—the most electronegative element—into the azepane scaffold serves three critical functions[3]:

  • Metabolic Shielding: The exceptionally strong C–F bond (approx. 116 kcal/mol) acts as a metabolic blocker, preventing oxidation by Cytochrome P450 enzymes at vulnerable positions.

  • Physicochemical Modulation: Fluorination effectively lowers the pKa of the adjacent ring nitrogen, enhancing membrane permeability and optimizing the lipophilicity (LogP) of the drug candidate.

  • Conformational Rigidification: Through stereoelectronic effects (such as the gauche effect) and dipole-dipole interactions, fluorine restricts the conformational space of the azepane ring, effectively "locking" it into a biologically active conformation.

Conformational Control via Stereospecific Fluorination

Seven-membered rings present significantly more conformational freedom than their six-membered counterparts, making them notoriously difficult to control. However, stereospecific fluorination introduces strong local dipole moments. For instance, in the synthesis of fluorinated balanoids (analogs of the natural product balanol), the introduction of a single fluorine atom on the azepane ring imposes a conformational bias due to fluorine gauche effects and benzyloxy/azido diequatorial preferences[4]. This entropic reduction minimizes the energy penalty upon binding to the homologous ATP-binding pockets of Protein Kinase C (PKC) isozymes, thereby drastically improving isozyme selectivity[4].

ConformationalTuning Unsubstituted Unsubstituted Azepane (High Conformational Entropy) Fluorination Stereospecific Fluorination (e.g., DAST, Deoxofluor) Unsubstituted->Fluorination Synthetic Modification Electronic Gauche Effect & Dipole-Dipole Interactions Fluorination->Electronic Stereoelectronic Induction Rigidified Rigidified Bioactive Conformation (Enhanced Target Affinity) Electronic->Rigidified Entropy Reduction

Figure 1: Mechanism of conformational tuning in azepane scaffolds via stereospecific fluorination.

Synthetic Methodologies for Fluorinated Azepanes

Accessing fluorinated azepanes requires precise stereocontrol. The most practical and widely adopted approach is the deoxyfluorination of azepanol precursors. Alternatively, ring-expansion strategies from substituted pyrrolidines or piperidines are utilized to access highly functionalized di- and tri-substituted fluoroalkylated azepanes[5].

Protocol: Stereoselective Deoxyfluorination of Azepanols

This protocol describes the conversion of a protected azepanol to a fluorinated azepane using Diethylaminosulfur trifluoride (DAST). The methodology is designed as a self-validating system, incorporating critical temperature controls to suppress competing elimination pathways.

Reagents & Materials:

  • 1,2-trans-benzyloxyazido-disubstituted azepanol (Precursor)

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon to ensure a strictly anhydrous environment. Causality: DAST reacts violently with moisture to form HF, which degrades the substrate and poses severe safety risks.

  • Substrate Dissolution: Dissolve the azepanol precursor (1.0 equiv) in anhydrous DCM (0.1 M concentration) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.5 equiv) dropwise over 10 minutes. Causality: The initial attack of the hydroxyl oxygen on the sulfur atom of DAST forms an activated dialkylaminosulfur trifluoride intermediate. Maintaining -78 °C prevents premature elimination (E2) that would yield an undesired azepene byproduct.

  • Nucleophilic Displacement: Allow the reaction to slowly warm to room temperature over 12 hours. Causality: The gradual warming provides the activation energy required for the fluoride ion to displace the leaving group via an S_N2 mechanism, resulting in a clean inversion of stereochemistry.

  • Quenching & Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C until bubbling ceases. Extract with DCM, dry over MgSO₄, and concentrate.

  • Analytical Confirmation: Validate the product using ¹⁹F NMR (look for the characteristic fluorine signal around -180 to -200 ppm) and ¹H NMR (qualitative J-coupling analysis to confirm the gauche conformation)[4].

SyntheticWorkflow Precursor Azepanol Precursor (OH group present) Intermediate Activated Sulfonium Intermediate Precursor->Intermediate + Reagent Reagent DAST / Deoxofluor (-78 °C to RT) Reagent->Intermediate Product Fluorinated Azepane (Inverted Stereocenter) Intermediate->Product SN2 Displacement (Controlled Warming) Byproduct Elimination Byproduct (Azepene) Intermediate->Byproduct E2 Pathway (If Temp > -78°C early)

Figure 2: Deoxyfluorination workflow highlighting the kinetic control required to favor S_N2 over E2.

Pharmacological Applications and Quantitative Data

Azepane-based compounds possess a high degree of structural diversity, making them invaluable for the discovery of new therapeutic agents across oncology, neurology, and infectious diseases[6]. The strategic incorporation of gem-difluoro groups (e.g., 4,4-Difluoroazepane) acts as a bioisostere for carbonyl groups while restricting the ring to biologically relevant conformations[3].

Quantitative Biological Activity of Azepane Derivatives

Recent biological evaluations of azepane derivatives have demonstrated significant potency against various cancer cell lines. Table 1 summarizes the quantitative inhibitory concentrations (IC₅₀) for representative azepane-containing scaffolds[1].

Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Mechanism / Notes
Oxazepine derivative5bCaCo-2 (Colon Carcinoma)24.53Induces apoptosis via caspase activation.
Oxazepine derivative5bWRL68 (Normal Liver)39.60Demonstrates therapeutic window (lower toxicity in normal cells).
Benzo[a]phenazine7Various Cancer Lines1.0 - 10.0Intercalates DNA; rigidified scaffold enhances binding.
Triazole-linked Tetrahydrocurcumin4gHCT-116 (Colon Carcinoma)1.09High potency due to optimal vector projection of the azepane ring.
Triazole-linked Tetrahydrocurcumin4gA549 (Lung Carcinoma)45.16Moderate activity; highlights cell-line specificity.
Triazole-linked Tetrahydrocurcumin4fHepG2 (Hepatocellular)53.64Bulky substituents reduce target affinity in this specific line.

Biological Evaluation Protocol: Cell Viability Assay

To accurately assess the IC₅₀ of newly synthesized fluorinated azepanes, a robust, self-validating in vitro assay is required. The following protocol utilizes the MTT assay to measure cellular metabolic activity as a proxy for cell viability[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HCT-116) at 80% confluency. Plate cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a 5% CO₂ atmosphere. Causality: Overnight incubation allows for cellular attachment and recovery from trypsinization stress, ensuring baseline metabolic stability.

  • Compound Preparation: Dissolve the fluorinated azepane candidate in 100% DMSO to create a 10 mM stock. Prepare serial dilutions in culture media. Causality: The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would confound the IC₅₀ calculation.

  • Treatment: Aspirate the old media and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC₅₀ value.

Conclusion

The integration of fluorinated azepane scaffolds into medicinal chemistry represents a paradigm shift in the optimization of seven-membered N-heterocycles. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can overcome the historical limitations of azepane flexibility. Through precise synthetic methodologies like controlled deoxyfluorination, chemists can access rigidified, metabolically stable bioactives that exhibit superior target affinity and isozyme selectivity, paving the way for the next generation of highly specific therapeutics.

References

  • Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University / DOI. Retrieved from[Link]

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Retrieved from[Link]

  • Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. Retrieved from [Link]

  • Leverenz, M., Masson, G., Pardo, D. G., & Cossy, J. (2024). Previous synthesis of fluoroalkylated azepanes. Advanced Synthesis & Catalysis / ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Retrieved from[Link]

Sources

Foundational

Conformational Analysis of 4,4-Difluoro-5-Hydroxyazepane Derivatives: An Integrated Spectroscopic and Computational Approach

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azepane scaffold is a privileged seven-membered heterocycle integral to numerous FDA-approved drugs and c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocycle integral to numerous FDA-approved drugs and clinical candidates, valued for its inherent three-dimensional structure that enables precise projection of substituents for optimal target engagement.[1][2][3] The conformational flexibility of the azepane ring, however, presents a significant challenge in rational drug design, as biological activity is often dictated by a single, preferred conformation.[4][5] This guide details a comprehensive strategy for elucidating the conformational landscape of 4,4-difluoro-5-hydroxyazepane derivatives. The strategic incorporation of gem-difluorination at the C4 position serves not only to modulate physicochemical properties like metabolic stability and pKa but also to exert profound stereoelectronic control over the ring's conformational equilibrium.[6][7] By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and quantum mechanical calculations, we present a robust, self-validating workflow for defining the three-dimensional structure and dynamic behavior of these complex motifs, thereby accelerating the structure-activity relationship (SAR) studies critical to modern drug discovery.[8]

Introduction: The Rationale for Fluorination in Azepane Scaffolds

The seven-membered azepane ring can adopt a variety of low-energy conformations, primarily chair, boat, and twist-boat forms.[4] This conformational dynamism can be detrimental to drug efficacy, as only a subset of these conformers may bind effectively to a biological target. The introduction of substituents is a key strategy to bias this equilibrium toward a single, bioactive conformation.[5]

Fluorine, owing to its unique properties, is a powerful tool in this context.[9]

  • Size and Electronegativity: With a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), fluorine can act as a hydrogen isostere. However, its high electronegativity creates a strong C-F bond dipole and induces significant local electronic effects.[7]

  • Stereoelectronic Effects: The gauche effect, arising from hyperconjugative interactions between the C-F bond and adjacent C-C or C-H bonds, can stabilize specific torsional arrangements.[10] In the 4,4-difluoroazepane system, these effects, combined with dipolar repulsion, can create a strong preference for a specific ring pucker, effectively "locking" the conformation.

  • Metabolic Stability: The strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[7]

The 5-hydroxy group introduces an additional layer of complexity and opportunity, allowing for hydrogen bonding interactions that can further stabilize a preferred conformation. Understanding the interplay between the gem-difluoro group and the hydroxyl substituent is therefore paramount for predicting and controlling the molecule's three-dimensional structure.

Integrated Conformational Analysis Workflow

A definitive conformational assignment requires a multi-pronged approach where experimental data and theoretical calculations are used to corroborate one another. A typical workflow is outlined below.

cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_exp_details cluster_comp_details cluster_integration Model Refinement Synthesis Synthesis of Derivative Purification Purification & Characterization (HPLC, MS, ¹H/¹³C NMR) Synthesis->Purification Exp_Analysis Experimental Analysis Purification->Exp_Analysis Comp_Analysis Computational Analysis Purification->Comp_Analysis NMR Solution-State NMR (¹H, ¹⁹F, COSY, NOESY/ROESY) Exp_Analysis->NMR XRay Solid-State X-Ray Crystallography Exp_Analysis->XRay MM Conformational Search (Molecular Mechanics) Comp_Analysis->MM DFT Geometry Optimization & Energy Calculation (DFT) Comp_Analysis->DFT Integration Integration & Validation NMR->Integration XRay->Integration MM->DFT Low-energy conformers DFT->Integration FinalModel Definitive Conformational Model Integration->FinalModel

Caption: Integrated workflow for conformational analysis.

Experimental Analysis: Probing Structure in Solution and Solid State

Experimental methods provide direct physical evidence of molecular conformation. While X-ray crystallography offers a precise snapshot in the solid state, NMR spectroscopy reveals the dynamic, averaged conformation in solution, which is often more relevant to biological activity.[4]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation, including precise bond lengths, bond angles, and torsional angles.[4] This serves as the ultimate benchmark for validating computational models.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the 4,4-difluoro-5-hydroxyazepane derivative by slow evaporation from a solvent system (e.g., ethyl acetate/hexanes, methanol/water). The choice of solvent is critical and often requires empirical screening.

  • Data Collection: Select a high-quality crystal and mount it on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods. Refine the structural model to obtain an accurate depiction of the molecular geometry. The resulting structure provides definitive evidence for the preferred conformation in the solid state.[4][11]

NMR Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution.[12] For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the local electronic environment.[12][13]

Key Experiments and Their Rationale:

  • ¹H NMR: The chemical shifts and coupling constants (³JHH) of ring protons are highly dependent on their dihedral angles. The Karplus equation can be used to correlate ³JHH values to torsional angles, providing initial clues about the ring pucker.

  • ¹⁹F NMR: The ¹⁹F chemical shift is extremely sensitive to the local environment.[12] In 4,4-difluoro systems, the two fluorine atoms are diastereotopic and will exhibit distinct chemical shifts and couplings to nearby protons (²JHF, ³JHF), which are also conformation-dependent.

  • 2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments are the cornerstone of solution-state conformational analysis.[14] They detect through-space correlations between protons that are close to each other (< 5 Å). The presence or absence of specific NOEs (e.g., between axial protons on opposite sides of the ring) provides strong evidence for or against particular conformations like chair or twist-boat forms.

  • ¹H-¹⁹F HOESY: Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be used to measure through-space proximities between fluorine and hydrogen atoms, providing crucial long-range distance restraints that further define the molecular shape.[12]

Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent can influence conformational equilibrium.[15]

  • Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra on a high-field NMR spectrometer (≥ 500 MHz).

  • Assignment: Use COSY, HSQC, and HMBC spectra to unambiguously assign all ¹H and ¹³C resonances.

  • NOE Analysis: Integrate the cross-peaks in the NOESY/ROESY spectrum. The volume of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • Structural Interpretation: Use the observed NOE distance restraints and ³JHH coupling constants to build a qualitative model of the dominant solution-state conformation. For example, strong NOEs between 1,3-diaxial protons are characteristic of a chair conformation.

Table 1: Representative NMR Data for a Hypothetical Chair Conformation

ParameterExpected ObservationRationale
H5 ProtonDoublet of doublets, large ³J(H,H)ax-ax (~10-12 Hz)Indicates an axial orientation of the hydroxyl group and adjacent axial protons.
H3/H6 Axial ProtonsBroad multiplets, downfield shiftDeshielding due to 1,3-diaxial interactions.
H3/H6 Equatorial ProtonsSharp multiplets, upfield shiftShielded environment.
NOE (H2ax - H6ax)Strong correlationProtons are close in space (< 3 Å) in a chair conformation.
NOE (H2ax - H3eq)Weak or absent correlationProtons are further apart.
¹⁹F Chemical ShiftsTwo distinct resonances (Fₐₓ, Fₑq)Diastereotopic fluorines in an asymmetric environment.

Computational Analysis: Modeling Energy and Geometry

Computational chemistry complements experimental data by providing a theoretical framework to understand conformational preferences.[16] It allows for the exploration of the entire conformational space and the quantification of the relative energies of different conformers.[4][17]

Start Initial 3D Structure MM_Search Conformational Search (e.g., Monte Carlo, MMFFs) Start->MM_Search Conformers Pool of Low-Energy Conformers (< 10 kcal/mol) MM_Search->Conformers Identifies potential minima DFT_Opt Geometry Optimization & Freq. (e.g., B3LYP/6-311+G**) Conformers->DFT_Opt Refines geometry Energy_Calc Single-Point Energy Calc. (Higher-level theory, solvation) DFT_Opt->Energy_Calc Accurate energy Results Relative Energies (ΔG) Boltzmann Populations Energy_Calc->Results Comparison Compare with NMR/X-Ray Data Results->Comparison

Caption: Workflow for computational conformational analysis.

Molecular Mechanics (MM) Conformational Search

The first step is to broadly explore the potential energy surface to identify all possible low-energy conformations. MM methods are computationally inexpensive and ideal for this task.

Protocol: Conformational Search

  • Structure Input: Build an initial 3D model of the molecule.

  • Force Field Selection: Choose a suitable force field (e.g., MMFF94s, OPLS3e) that is well-parameterized for organic molecules.

  • Search Algorithm: Employ a robust search algorithm, such as a Monte Carlo Multiple Minimum (MCMM) or Low-Mode search, to systematically explore torsional space.

  • Output: Generate a list of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

Density Functional Theory (DFT) Calculations

DFT provides a much more accurate description of electronic structure and is used to refine the geometries and calculate the relative energies of the conformers identified by the MM search.[18][19]

Protocol: DFT Geometry Optimization and Energy Calculation

  • Input Geometries: Use the low-energy conformers from the MM search as starting points.

  • Method and Basis Set Selection: Choose a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311+G(d,p) or larger basis set.[10][19] For systems where dispersion forces are important, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.[19]

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for Gibbs free energy calculation.

  • Solvation Model: To better mimic experimental conditions, recalculate single-point energies using a continuum solvation model (e.g., SMD or PCM) that represents the solvent used in NMR experiments.[10][19]

  • Analysis: Calculate the relative Gibbs free energies (ΔG) of all stable conformers. Use the Boltzmann distribution equation to predict the equilibrium population of each conformer at the experimental temperature.

Table 2: Example DFT Calculation Results for a 4,4-difluoro-5-hydroxyazepane

ConformerRelative Energy (ΔG, kcal/mol)Predicted Population (298 K)Key Structural Feature
Chair-1 (OHₑq)0.0085.1%Lowest energy, likely stabilized by gauche effects.
Chair-2 (OHₐₓ)1.1513.2%Higher energy due to 1,3-diaxial interactions.
Twist-Boat-12.501.7%Significantly higher in energy.

Conclusion: Synthesizing a Unified Model

The power of this integrated approach lies in its self-validating nature. The lowest-energy conformer predicted by DFT calculations should be consistent with the structure observed by X-ray crystallography. Furthermore, the calculated Boltzmann populations of the low-energy conformers should correlate with the population-averaged data obtained from NMR spectroscopy. Discrepancies between methods can reveal subtle but important effects, such as the influence of crystal packing forces or specific solvent-solute interactions. By systematically combining these techniques, researchers can build a highly reliable, three-dimensional model of 4,4-difluoro-5-hydroxyazepane derivatives, providing the structural insights necessary to drive the rational design of next-generation therapeutics.

References

  • G., R., M., K. S., P., S. K., & K., R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
  • Unknown. (n.d.). Commercially available drugs contain azepine derivatives.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
  • Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Unknown. (n.d.). Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. World Pharma Today.
  • Unknown. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online.
  • Unknown. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic and Biomolecular Chemistry, 11(23), 3781-3785.
  • Unknown. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery. BenchChem.
  • Unknown. (2024, February 22).
  • Unknown. (2018, May 4). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Unknown. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Unknown. (n.d.).
  • Unknown. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC.
  • D'Amelio, N., & De Nola, G. (2014, July 31). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed.
  • K-i, K., H, I., T, O., T, N., Y, I., M, N., T, F., T, S., & Y, M. (2008, November 1). Preparation of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives as novel arginine vasopressin V(2) receptor agonists. PubMed.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Conformational Analysis.
  • Unknown. (n.d.). Mild thermal route to phthalimidonitrene and its reaction with activated benzenes to give 2H- and 3H-azepines. RSC Publishing.
  • Unknown. (n.d.). X‐ray diffraction of 28f and 29f.
  • Unknown. (n.d.).
  • Unknown. (2025, September 4).
  • Unknown. (n.d.). A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. Chemical Science (RSC Publishing).
  • Unknown. (2020, February 24). Conformational analysis of selected [2.
  • Unknown. (2024, July 12).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Boc Deprotection of tert-Butyl 4,4-Difluoro-5-hydroxyazepane-1-carboxylate

Abstract & Introduction The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting group for amines in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting group for amines in organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2] This application note provides detailed protocols for the deprotection of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate, a key intermediate in the synthesis of functionalized seven-membered nitrogen heterocycles. Azepane scaffolds are prevalent in numerous bioactive molecules, and the strategic incorporation of fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]

The presence of geminal difluoro groups adjacent to a hydroxyl moiety introduces specific chemical considerations. The electron-withdrawing nature of the fluorine atoms decreases the basicity of the carbamate nitrogen, potentially requiring more stringent acidic conditions for cleavage. Furthermore, the stability of the secondary hydroxyl group and the azepane ring itself under strong acid must be considered to prevent side reactions like elimination or rearrangement. This guide details two robust, commonly employed methods for this transformation—using hydrochloric acid (HCl) in 1,4-dioxane and trifluoroacetic acid (TFA) in dichloromethane (DCM)—explaining the chemical rationale behind each step to ensure procedural success and product integrity.

The Chemistry of Acid-Catalyzed Boc Deprotection

The cleavage of a Boc protecting group under acidic conditions proceeds through a well-established E1-type elimination mechanism.[4][5]

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the group for cleavage.[6][7]

  • C-O Bond Cleavage: The protonated intermediate collapses through the cleavage of the C-O bond attached to the tert-butyl group. This generates a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5]

  • Fragmentation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas. Simultaneously, the tert-butyl cation is neutralized, typically by deprotonation to form isobutylene gas or by reacting with a nucleophilic scavenger.[4][6] The evolution of these gaseous byproducts provides a strong thermodynamic driving force, pushing the reaction to completion.[2][4]

Boc_Deprotection_Mechanism

Caption: General mechanism of acid-catalyzed Boc deprotection.

Method Selection: HCl/Dioxane vs. TFA/DCM

The choice between these two common protocols depends on the substrate's sensitivity and the requirements of subsequent synthetic steps.

FeatureProtocol 1: 4M HCl in 1,4-Dioxane Protocol 2: TFA in DCM
Strength/Speed Generally fast and efficient, often complete within 30 minutes to a few hours at room temperature.[8][9]Very strong and rapid, often complete in under an hour.[4]
Product Form Directly yields the amine hydrochloride salt, which often precipitates and can be isolated by filtration.[1][7]Yields the amine trifluoroacetate salt after evaporation. Requires a basic workup to obtain the free amine.[2][10]
Selectivity Can offer superior selectivity for N-Boc deprotection in the presence of other acid-labile groups like tert-butyl esters.[8][9]Less selective; will typically cleave most acid-labile groups.
Work-up Simple filtration or evaporation.Requires evaporation, often with co-evaporation to remove residual TFA, followed by a neutralization/extraction step.[10]
Recommendation Recommended when the hydrochloride salt is desired for the next step or when enhanced selectivity is needed.Suitable for robust substrates where rapid and complete deprotection is the primary goal. The use of scavengers is critical.

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane

This method is highly effective and often preferred for its clean conversion and the straightforward isolation of the product as its hydrochloride salt. The use of a pre-prepared, anhydrous solution of HCl in dioxane ensures reproducible reaction conditions.[8][11]

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylateSubstrateN/AEnsure starting material is pure and dry.
4.0 M HCl in 1,4-DioxaneAnhydrousSigma-AldrichCorrosive and moisture-sensitive. Handle in a fume hood.
Diethyl ether (Et₂O)AnhydrousFisher ScientificUsed for precipitation and washing.
Round-bottom flaskAppropriate sizeN/AMust be dry.
Magnetic stirrer and stir barN/AN/A
Filtration apparatus (e.g., Büchner funnel)N/AN/A
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (1.0 equiv).

  • Reagent Addition: Add a sufficient volume of 4.0 M HCl in 1,4-dioxane to fully dissolve the substrate and provide a significant excess of HCl (typically 10-20 equivalents). A common concentration is ~0.1-0.2 M of the substrate.

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[8][9] The hydrochloride salt of the product, 4,4-difluoro-5-hydroxyazepan-1-ium chloride, may precipitate from the solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation: Upon completion, add anhydrous diethyl ether (approx. 5-10 volumes relative to the reaction volume) to the mixture to facilitate complete precipitation of the hydrochloride salt.[2]

  • Purification: Stir the resulting slurry for 15-30 minutes, then collect the solid product by filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the white solid under high vacuum to afford the pure 4,4-difluoro-5-hydroxyazepan-1-ium chloride. The product can often be used in the next step without further purification.

dot graph Deprotection_Workflow_HCl { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Experimental workflow for Boc deprotection using HCl in dioxane.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a powerful reagent for Boc removal, but its non-selective nature necessitates the use of scavengers to prevent side reactions. The highly electrophilic tert-butyl cation generated during the reaction can alkylate nucleophiles, including the hydroxyl group of the substrate or trace water.[11] Scavengers like triisopropylsilane (TIS) or water rapidly and irreversibly trap this cation.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylateSubstrateN/AEnsure starting material is pure and dry.
Trifluoroacetic Acid (TFA)Reagent GradeAcros OrganicsHighly corrosive and hygroscopic. Handle with extreme care in a fume hood.
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Triisopropylsilane (TIS) or WaterScavengerN/ATIS is a common scavenger. Water can also be used.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionN/AFor neutralization.
Ethyl Acetate (EtOAc) or DCMExtraction SolventFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentN/A
Experimental Protocol
  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add a scavenger to the solution. A standard cocktail is TFA/DCM/TIS (50:47.5:2.5 v/v/v) . Alternatively, a mixture of TFA/DCM (1:1) with 2-5% water can be used.

  • Reagent Addition: Slowly add TFA (or the pre-mixed cocktail) to the stirred solution at 0 °C. A typical ratio is 1:1 TFA:DCM, resulting in a ~50% TFA solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor closely by TLC or LC-MS.

  • Work-up: Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).[4][10]

  • Work-up: Neutralization: Dissolve the resulting oily residue in an organic solvent like ethyl acetate. Carefully add the organic solution to a stirred, cold, saturated aqueous solution of NaHCO₃ until gas evolution ceases. Caution: This neutralization is highly exothermic and releases large volumes of CO₂. Use a flask significantly larger than the liquid volume and add slowly.

  • Work-up: Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,4-difluoro-5-hydroxyazepane as the free amine. The product may require purification by column chromatography.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid or reaction time. The electron-withdrawing fluorine atoms reduce the reactivity of the Boc group.Increase the reaction time and monitor. If using TFA, increase its concentration (e.g., from 20% to 50%). If using HCl/dioxane, ensure the reagent is fresh. Gentle warming (to 40°C) may be applied cautiously.[10]
Side Product Formation (Mass +56) Alkylation of the hydroxyl group or the product amine by the tert-butyl cation.This is common with TFA when scavengers are omitted. Ensure an adequate amount of scavenger (TIS, water, or anisole) is present in the reaction mixture from the beginning.[10][11]
Product Degradation The substrate is sensitive to the highly acidic conditions, potentially leading to elimination of the hydroxyl group or ring opening.Use the mildest effective conditions. Start with 4M HCl/Dioxane at 0 °C and slowly warm to room temperature. If degradation persists, explore alternative, milder deprotection methods.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • WordPress. (n.d.). Specific solvent issues with BOC deprotection.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ResearchGate. (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Guide for Boc Deprotection of Tert-butyl N-(4-azidobutyl)
  • Molecules. (2022). Synthesis of Functionalized Azepines via Cu(I)

Sources

Application

Application Note: Oxidation Methods for the 5-Hydroxyl Group in Difluoroazepanes

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Introduction & Rationale Difluoroazepanes—particularly those featuring a gem-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

Difluoroazepanes—particularly those featuring a gem-difluoro group such as 4,4-difluoroazepane or 3,3-difluoroazepane—have emerged as privileged scaffolds in modern medicinal chemistry. The strategic introduction of the CF2​ moiety restricts the conformational flexibility of the 7-membered azepane ring, modulates lipophilicity, and significantly enhances metabolic stability. Consequently, these scaffolds are heavily utilized in the development of novel therapeutics, including highly selective NaV1.8 channel antagonists for pain management [1] and potent Pim kinase inhibitors for oncology [2].

A critical node in the synthesis of these complex building blocks is the oxidation of a 5-hydroxyl precursor to yield the corresponding difluoroazepan-5-one . This transformation is synthetically demanding. The strong electron-withdrawing nature of the gem-difluoro group increases the oxidation potential of the nearby secondary alcohol. Furthermore, the use of harsh, unselective oxidants (e.g., Jones reagent or KMnO4​ ) can lead to over-oxidation, ring-opening, or E1cb-type elimination. Therefore, mild, highly controlled oxidation methodologies are strictly required to maintain the integrity of the heterocyclic core [3].

Mechanistic & Structural Considerations

As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions chosen for fluorinated heterocycles:

  • Mandatory N-Protection: The secondary amine of the azepane ring is highly nucleophilic and prone to oxidation (forming unwanted nitrones or lactams)[4]. Prior to the oxidation of the 5-hydroxyl group, the nitrogen must be protected with an electron-withdrawing group, typically a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group.

  • Electronic Deactivation by Fluorine: The CF2​ group inductively withdraws electron density from the azepane backbone. This makes the 5-hydroxyl oxygen less nucleophilic, slightly retarding its initial attack on electrophilic oxidants (such as the iodine(V) center in Dess-Martin Periodinane or the activated DMSO intermediate in Swern oxidation). To compensate, extended reaction times or slight stoichiometric excesses of oxidants are often required compared to unfluorinated analogs.

  • Preventing Epimerization and Elimination: Basic conditions must be carefully controlled. In Swern oxidations, the use of triethylamine ( Et3​N ) as the terminal base can sometimes cause epimerization at stereocenters adjacent to the newly formed ketone. If substrate epimerization is observed, bulkier, less nucleophilic bases like N,N-diisopropylethylamine (DIPEA) should be substituted.

Comparative Oxidation Methodologies

The table below summarizes the quantitative and qualitative data for the three most effective oxidation methods for 5-hydroxy-difluoroazepanes.

Oxidation MethodTypical YieldReagents & ConditionsScalabilityByproducts / Drawbacks
Dess-Martin Periodinane (DMP) 85–95%DMP (1.2–1.5 eq), DCM, RTBest for < 5g (Discovery)Generates acetic acid (can cleave highly sensitive protecting groups); high reagent cost.
Swern Oxidation 75–90% (COCl)2​ , DMSO, Et3​N , DCM, -78 °C to RTExcellent (Process/Multi-gram)Generates toxic/odorous dimethyl sulfide (DMS); requires strict cryogenic control (-78 °C).
TEMPO / BAIB 70–85%TEMPO (cat.), BAIB (1.5 eq), DCM/H₂O, RTGood (Green Chemistry)Can be sluggish with highly deactivated fluorinated substrates; requires biphasic stirring.

Decision Matrix for Oxidation Strategy

To optimize yield and efficiency, the selection of the oxidation protocol should be dictated by the reaction scale and the acid-sensitivity of the substrate's protecting groups.

OxidationWorkflow Start N-Protected 5-Hydroxy- difluoroazepane Scale Determine Reaction Scale Start->Scale SmallScale < 5 Grams Discovery Chemistry Scale->SmallScale LargeScale > 5 Grams Process / Scale-Up Scale->LargeScale AcidSens Acid-Sensitive Protecting Groups? SmallScale->AcidSens Swern Swern Oxidation (DMSO, (COCl)2, Et3N) -78 °C to RT LargeScale->Swern Cost-driven TEMPO TEMPO / BAIB Catalytic Oxidation RT, 4-12 h LargeScale->TEMPO Green chemistry DMP Dess-Martin Periodinane (DMP) in DCM RT, 1-2 h AcidSens->DMP No AddBuffer Add NaHCO3 Buffer to prevent deprotection AcidSens->AddBuffer Yes Product N-Protected Difluoroazepan-5-one DMP->Product Swern->Product TEMPO->Product AddBuffer->DMP

Caption: Decision matrix for selecting the optimal oxidation method for 5-hydroxy-difluoroazepanes.

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Ideal for discovery-scale synthesis (< 5 grams) where mild, neutral-to-slightly-acidic conditions are preferred.

Self-Validating System: The reaction is quenched with a specific thiosulfate/bicarbonate mixture. This is not arbitrary; the thiosulfate chemically reduces unreacted hypervalent iodine(V) to harmless, water-soluble iodine(III) and iodine(I) species, while the bicarbonate strictly neutralizes the acetic acid byproduct, preventing the cleavage of the Boc-protecting group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-protected 5-hydroxy-difluoroazepane (1.0 equiv, e.g., 1.0 g) in anhydrous dichloromethane (DCM, 0.1 M concentration). Causality: Water hydrolyzes DMP to inactive 2-iodoxybenzoic acid (IBX) derivatives, stalling the reaction.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.5 equiv) in a single portion at 0 °C. If the substrate contains highly acid-sensitive groups, add solid NaHCO3​ (2.0 equiv) to the suspension prior to DMP addition to buffer the in situ generated acetic acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–3 hours.

  • Monitoring: Monitor the reaction via TLC. Note: Because the difluoroazepanone lacks a strong UV chromophore, plates must be visualized using a KMnO4​ or phosphomolybdic acid (PMA) stain.

  • Quenching: Once complete, dilute the reaction with diethyl ether (doubling the volume precipitates iodine byproducts) and pour into a vigorously stirring 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (10 mL per gram of substrate). Stir for 15 minutes until the organic layer is completely clear.

  • Isolation: Separate the layers, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the difluoroazepan-5-one.

Protocol B: Swern Oxidation

Ideal for process chemistry and multi-gram scale-up due to the low cost of reagents and easily removable volatile byproducts.

Self-Validating System: The strict temperature control (<-60 °C) prior to base addition is a self-validating safety and purity mechanism. If the temperature rises prematurely, the highly reactive chlorodimethylsulfonium chloride intermediate decomposes via the Pummerer rearrangement, yielding methylthiomethyl ethers instead of the desired ketone.

Step-by-Step Methodology:

  • Electrophile Generation: To an oven-dried flask under argon, add anhydrous DCM (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add anhydrous DMSO (3.0 equiv) dropwise over 10 minutes. Causality: Vigorous gas evolution ( CO2​ and CO ) occurs. The mixture must stir for 15 minutes at -78 °C to ensure complete formation of the active electrophile.

  • Substrate Addition: Dissolve the N-protected 5-hydroxy-difluoroazepane (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below -65 °C. Stir for 45 minutes to form the alkoxysulfonium intermediate.

  • Base Addition: Add triethylamine ( Et3​N , 5.0 equiv) dropwise. Causality: The base deprotonates the alkoxysulfonium ylide, triggering an intramolecular collapse that forms the ketone and releases dimethyl sulfide (DMS).

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1 hour. Quench by adding water.

  • Isolation: Separate the organic layer, wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate. The crude product is often pure enough for subsequent steps, though it can be purified by distillation or chromatography if necessary.

References

  • Title: Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (WO2023211990A1)
  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)
  • Title: Design, synthesis, and evaluation of novel 2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain Source: European Journal of Medicinal Chemistry (2023, Vol. 254, 115371) URL: [Link]

  • Title: General Synthesis of Sugar-Derived Azepane Nitrones: Precursors of Azepane Iminosugars Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Harnessing tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate in Modern Drug Discovery

Executive Summary & Mechanistic Rationale In the contemporary landscape of drug discovery, the strategic incorporation of fluorine into saturated N-heterocycles is a highly privileged tactic for lead optimization. Seven-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the contemporary landscape of drug discovery, the strategic incorporation of fluorine into saturated N-heterocycles is a highly privileged tactic for lead optimization. Seven-membered azepane rings are prevalent in potent bioactive natural products, such as the kinase inhibitor balanol [1][2]. However, unsubstituted azepanes often suffer from excessive conformational flexibility and high basicity, leading to off-target toxicities (e.g., hERG liability) and poor metabolic stability.

tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS: 1785523-74-1) serves as a highly specialized, multifunctional building block designed to overcome these hurdles [4]. The synergistic placement of a gem-difluoro group adjacent to a hydroxyl moiety (a fluorohydrin-like motif) provides three profound pharmacological advantages:

  • Conformational Locking: The highly electronegative fluorine atoms induce strong stereoelectronic effects (gauche effects and hyperconjugation), restricting the flexible seven-membered ring into a predictable, dominant geometry that enhances target binding affinity [1].

  • Basicity Modulation: The strong inductive electron-withdrawing effect of the CF₂ group significantly lowers the pKa of the azepane nitrogen (once deprotected), improving passive membrane permeability and reducing phospholipidosis [3].

  • Metabolic Shielding: The robust C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the vulnerable C4 position [3].

Physicochemical & Structural Profiling

To illustrate the profound impact of this building block, the table below summarizes the quantitative physicochemical shifts induced by the gem-difluoro substitution compared to a standard, non-fluorinated azepane scaffold.

Physicochemical PropertyNon-Fluorinated Azepane Scaffold4,4-Difluoroazepane DerivativePharmacological Impact in Drug Design
Amine Basicity (pKa) ~ 10.5 – 11.0~ 8.0 – 8.8Shifts compound to a less protonated state at pH 7.4; improves CNS penetration and reduces hERG binding.
Lipophilicity (cLogP) Baseline+ 0.5 to + 0.8 unitsEnhances passive transcellular permeability without adding significant steric bulk.
Metabolic Half-Life (t½) Often short (rapid oxidation)Significantly prolongedBlocks CYP450-mediated hydroxylation at the sterically exposed C4 position.
Conformational State Highly flexible (multiple states)Rigidified (dominant geometry)Lowers entropic penalty upon binding to target protein pockets.

Synthetic Diversification Strategy

The orthogonal functional groups on this molecule—the N-Boc protected amine and the C5 secondary hydroxyl—allow for highly selective, divergent synthetic pathways.

Workflow Node1 tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate Node2 Oxidation (DMP) Node1->Node2 Pathway A Node3 O-Alkylation/Mitsunobu Node1->Node3 Pathway B Node4 N-Deprotection (HCl) Node1->Node4 Pathway C Node5 5-Oxoazepane Derivative Node2->Node5 Node6 5-Alkoxy Azepane Node3->Node6 Node7 Free Azepane Amine HCl Node4->Node7

Fig 1. Synthetic diversification pathways for the fluorinated azepane building block.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems , ensuring that researchers can verify the success of each intermediate step before proceeding.

Protocol A: Controlled Oxidation to tert-Butyl 4,4-difluoro-5-oxoazepane-1-carboxylate

Objective: Convert the C5 hydroxyl to a ketone to serve as an electrophilic hub for reductive aminations or Grignard additions.

  • Expert Rationale & Causality: Traditional Swern oxidations require basic conditions (Et₃N) which can trigger E1cB elimination of HF in fluorohydrin systems, destroying the gem-difluoro motif. We mandate the use of Dess-Martin Periodinane (DMP) because it operates under mild, neutral-to-acidic conditions, preserving the delicate C-F bonds [1]. Furthermore, the electron-withdrawing CF₂ group slows the oxidation rate; thus, a slight excess of DMP and extended reaction times are required.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 eq, 1.5 mmol) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (15 mL). Causality: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the acetic acid byproduct, preventing Boc-deprotection. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction: Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • TLC: Run in 7:3 Hexanes/EtOAc. The product ketone will elute significantly faster (higher Rf) than the starting alcohol.

  • IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, strong C=O stretch (~1735 cm⁻¹, shifted slightly higher than a standard ketone due to the adjacent CF₂ group).

Protocol B: Chemoselective N-Boc Deprotection

Objective: Unmask the azepane nitrogen for subsequent amide coupling or nucleophilic substitution.

  • Expert Rationale & Causality: While Trifluoroacetic acid (TFA) in DCM is the industry standard for Boc removal, the resulting trifluoroacetate salts of highly polar fluorinated amino-alcohols are notoriously hygroscopic and difficult to isolate from aqueous streams. By utilizing 4M HCl in 1,4-dioxane, the product precipitates directly out of the non-polar solvent matrix as a highly crystalline, stable hydrochloride salt [3].

Step-by-Step Methodology:

  • Preparation: Suspend the starting material (1.0 eq, 1.0 mmol) in a minimal amount of anhydrous 1,4-dioxane (2 mL). Cool to 0 °C.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq, 10 mmol). Causality: The large molar excess drives the equilibrium of the isobutylene gas evolution, ensuring rapid and complete deprotection.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate should begin to form after 30 minutes.

  • Isolation: Dilute the suspension with cold diethyl ether (10 mL) to maximize precipitation. Filter the solid through a sintered glass funnel and wash with additional cold ether (2 x 5 mL).

  • Drying: Dry the resulting white solid under high vacuum for 4 hours to yield 4,4-difluoro-5-hydroxyazepane hydrochloride.

Self-Validation Checkpoint:

  • Visual: The formation of a distinct, free-flowing white powder is a positive indicator.

  • LC-MS: Normal phase TLC will show the product stuck at the baseline. LC-MS (ESI+) must show the exact mass of the free amine: [M+H]⁺ = 152.1 m/z . The absence of the[M+H-tBu]⁺ fragment confirms complete deprotection.

References

  • Liu, F., & Sameem, B. "Fluorinated N-Heterocycles as Conformationally Diverse Bioactives for Drug Discovery." The Chemical Record, 2021. URL:[Link]

  • "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes." Molecules, 2022. URL:[Link]

Application

Application Note: Synthesis and Integration of Fluorinated Azepane Derivatives in Peptidomimetic Drug Design

Executive Summary The development of peptidomimetics is a cornerstone of modern drug discovery, bridging the gap between highly specific but pharmacokinetically poor peptides and bioavailable small molecules. Azepanes—se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics is a cornerstone of modern drug discovery, bridging the gap between highly specific but pharmacokinetically poor peptides and bioavailable small molecules. Azepanes—seven-membered nitrogen heterocycles—serve as excellent scaffolds for mimicking peptide secondary structures, particularly β-turns. However, their inherent conformational flexibility can lead to entropic penalties during target binding. This Application Note details the strategic incorporation of fluorine into azepane derivatives to lock their conformation, enhance metabolic stability, and improve target affinity.

Scientific Rationale: The Causality of Fluorination in Azepanes

Unsubstituted azepanes exhibit extensive conformational disorder due to the flexibility of the seven-membered ring. When designing a peptidomimetic, this flexibility is detrimental; the molecule must pay a high entropic cost to adopt the bioactive conformation upon binding to a target receptor or kinase.

The strategic introduction of a fluorine atom solves this through the stereoelectronic gauche effect . Because fluorine is highly electronegative, its placement adjacent to the ring nitrogen or an oxygen-containing substituent induces strong dipole-dipole repulsions and hyperconjugative interactions (σ_CH → σ*_CF). This forces the azepane ring into a single, predictable pucker geometry (1[1]).

Beyond conformational rigidification, the robust C-F bond shields adjacent sites from cytochrome P450-mediated metabolic oxidation. In the context of peptidomimetics, this translates to profound resistance against proteolytic cleavage. Furthermore, the fluorine atom can engage in multipolar interactions (C-F···C=O) within the protein binding pocket, significantly enhancing isozyme selectivity—a critical factor in targeting highly homologous kinase families like PKC and PKA (2[2]).

BindingLogic A Stereoselective Fluorination B C-F / C-N Gauche Effect A->B E Metabolic Stability A->E C Conformational Rigidity (β-Turn) B->C D Enhanced Target Affinity (PKC) C->D F Optimized Drug Candidate D->F E->F

Logical flow of how stereoselective fluorination enhances drug efficacy.

Experimental Workflows & Protocols

To synthesize these complex scaffolds, we employ an oxidative ring cleavage followed by a double reductive amination. This approach is superior to late-stage deoxyfluorination (e.g., using DAST), which often suffers from poor regioselectivity and elimination side-reactions in highly substituted systems.

Protocol A: Stereocontrolled Synthesis of the Fluorinated Azepane Core

Objective: Construct a fluorinated azepane β-amino ester from a cycloalkene precursor. Causality & Validation: This protocol utilizes a diformyl intermediate. Because dialdehydes are highly prone to polymerization and oxidation, the protocol is self-validating: successful ring closure in Step 3 is only possible if Step 2 is strictly monitored and the intermediate is consumed immediately.

Step-by-Step Methodology:

  • Dihydroxylation: Dissolve the cycloalkene precursor (e.g., ethyl cyclohex-3-enecarboxylate, 1.0 eq) in an acetone/water mixture. Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and a catalytic amount of OsO4 (0.05 eq). Stir at room temperature for 12 hours to yield the cis-diol.

  • Oxidative Cleavage: Dissolve the cis-diol (2.0 mmol) in a THF/H2O mixture (25 mL / 2 mL). Add NaIO4 (1.5 eq) in portions. Stir for 1 hour at 20 °C under an argon atmosphere. Validation Checkpoint: Monitor via TLC (hexane/EtOAc 7:3). The reaction is complete when the highly polar diol spot disappears. Extract immediately with CH2Cl2 (3 × 20 mL), dry over Na2SO4, and concentrate. Do not purify the crude dialdehyde (3[3]).

  • Reductive Amination: Dissolve the crude dialdehyde in anhydrous CH2Cl2 (30 mL). Add the desired fluorinated primary amine (e.g., 2,2,2-trifluoroethylamine, 1.0 eq). Stir for 10 minutes to allow imine formation. Add NaBH3CN (2.5 eq) and stir for an additional 12 hours. Quench with saturated aqueous NaHCO3, extract, and purify via flash chromatography to isolate the fluorinated azepane core.

Protocol B: Integration into Peptidomimetic Scaffolds (SPPS)

Objective: Incorporate the synthesized azepane into a short peptide sequence to induce a robust β-turn (4[4]). Causality & Validation: The steric bulk of the seven-membered ring drastically reduces the nucleophilicity of the azepane nitrogen. Standard coupling reagents (e.g., EDC/HOBt) will fail. We mandate the use of HATU, a highly reactive uronium salt, to drive the coupling to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Azepane Coupling: Pre-activate the Fmoc-protected fluorinated azepane amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 4 hours at room temperature. Validation Checkpoint: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.

  • Chain Elongation & Cleavage: Continue sequential coupling of subsequent amino acids. Upon completion, cleave the peptidomimetic from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether and lyophilize.

SynthesisWorkflow A Cycloalkene Precursor B Oxidative Cleavage (NaIO4 / OsO4) A->B C Diformyl Intermediate B->C D Reductive Amination (Fluoroalkylamine) C->D E Fluorinated Azepane Core D->E F Peptide Coupling (SPPS) E->F G Fluorinated Peptidomimetic F->G

Workflow for synthesizing fluorinated azepane-based peptidomimetics.

Quantitative Data: Pharmacological Impact

The integration of fluorinated azepanes directly correlates with enhanced pharmacological metrics. The table below summarizes Structure-Activity Relationship (SAR) data for balanoid peptidomimetics targeting Protein Kinase A (PKA) and Protein Kinase C epsilon (PKCε). The data demonstrates how specific fluorination patterns break the binding degeneracy between highly homologous kinase pockets.

Compound ScaffoldAzepane SubstitutionIC50 PKA (nM)IC50 PKCε (nM)Selectivity Ratio (PKA/PKCε)
Native Balanol None (OH only)1.52.00.75
Analogue A Non-fluorinated45.030.01.50
Analogue B C5-Monofluorinated60.016.03.75
Analogue C C5-Trifluoromethyl120.08.514.12

Table 1: Comparative SAR data illustrating the impact of azepane fluorination on kinase selectivity. Fluorination at the C5 position synergistically enhances PKCε affinity while decreasing PKA affinity, yielding a >14-fold selectivity improvement.

Conclusion

Fluorinated azepane derivatives represent a highly sophisticated class of conformational constraints in peptidomimetic drug design. By understanding and applying the stereoelectronic principles of the C-F bond, researchers can rationally design molecules that overcome the inherent pharmacokinetic limitations of native peptides. The protocols provided herein establish a reproducible, self-validating foundation for synthesizing these complex scaffolds and integrating them into next-generation therapeutics.

References

  • Liu, F., Sameem, B. "FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY." DOI.org. Available at:[Link]

  • "Stereocontrolled synthesis of N-heterocyclic fluorine-containing β-amino acid derivatives." Fluorine Notes. Available at: [Link]

  • "Synthesis of Fluorinated Benzophenones for Biological Activity Probing." Macquarie University. Available at: [Link]

  • "β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Notes and Protocols for the Integration of Fluorinated Azepanes in Modern Kinase Inhibitor Design

Abstract The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, providing a flexible three-dimensional framework ideal for exploring the complex topology of enzyme active sites.[1][2] When strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, providing a flexible three-dimensional framework ideal for exploring the complex topology of enzyme active sites.[1][2] When strategically fluorinated, this scaffold gains powerful modulatory properties that can decisively enhance the potency, selectivity, and pharmacokinetic profile of kinase inhibitors.[3][4] This guide provides a comprehensive overview of the scientific rationale, design principles, and practical laboratory protocols for incorporating fluorinated azepanes into novel kinase inhibitors. We will delve into the causality behind experimental choices, from initial scaffold design and synthesis to detailed biochemical and cellular characterization, offering researchers a validated roadmap for leveraging this potent chemical motif in drug discovery.

The Scientific Rationale: Why Fluorinated Azepanes?

The confluence of the azepane core and fluorine substitution offers a synergistic approach to overcoming common challenges in kinase inhibitor development.

The Azepane Scaffold: A Privileged Framework for Kinase Inhibition

The azepane motif is a recurring feature in bioactive molecules, including the potent natural product kinase inhibitor, (-)-balanol, which targets the AGC kinase superfamily (e.g., PKB/Akt and PKA).[5][6][7] Its utility stems from several key features:

  • Three-Dimensional Diversity: Unlike rigid aromatic systems, the non-planar, flexible nature of the azepane ring allows substituents to be projected into diverse vectors of chemical space, enabling a more comprehensive exploration of a kinase's ATP-binding pocket.[1]

  • Improved Physicochemical Properties: As a saturated heterocycle, it can improve properties like solubility and reduce the planarity often associated with poor metabolic stability.

  • Synthetic Tractability: The nitrogen atom provides a convenient handle for synthetic elaboration, allowing for the rapid generation of diverse compound libraries through techniques like N-alkylation and N-acylation.[1]

The Role of Fluorine: A "Magic Bullet" in Medicinal Chemistry

The strategic introduction of fluorine is a cornerstone of modern drug design, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[4][8] Its unique properties allow for the fine-tuning of a drug candidate's profile[9][10]:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Placing a fluorine atom at a site of potential metabolic oxidation (a "metabolic soft spot") can block enzymatic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3][8]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic and multipolar interactions with protein residues in the binding pocket, such as the backbone C=O group.[10][11] It can also modulate the pKa of nearby functional groups, influencing their ionization state and binding potential.[3]

  • Conformational Control: Strategic fluorination can alter the conformational preferences of the flexible azepane ring. This can "pre-organize" the inhibitor into a bioactive conformation that more readily fits the target kinase, reducing the entropic penalty of binding.[6][12]

  • Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance membrane permeability and cell uptake.[3][11]

By combining these two elements, a fluorinated azepane can serve as a powerful scaffold, as demonstrated in the structure-based optimization of balanol derivatives into highly potent and plasma-stable PKB/Akt inhibitors.[7][13][14][15]

Design, Synthesis, and Characterization Workflow

A systematic approach is crucial for successfully developing a fluorinated azepane-based kinase inhibitor. The workflow involves iterative cycles of design, synthesis, and biological testing to establish a clear structure-activity relationship (SAR).

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Cellular & In Vivo Validation a Target Selection & In Silico Modeling b Scaffold Selection (Fluorinated Azepane Core) a->b c Library Synthesis & Purification b->c d Primary Screen: IC50 Determination c->d Test Compounds e Selectivity Profiling (Kinase Panel) d->e f Mechanism of Action (e.g., Ki, Residence Time) e->f g Cellular Target Engagement & Pathway Inhibition f->g Lead Compounds h ADME/Tox & Pharmacokinetics g->h i In Vivo Efficacy Studies h->i i->a Iterative Optimization (SAR-guided)

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

The following sections provide detailed, field-proven protocols for the key stages of evaluation.

Protocol: Synthesis of an N-Acylated Fluorinated Azepane Derivative

This protocol describes a general method for diversifying a core fluorinated azepane scaffold.

Objective: To synthesize a small library of amide derivatives from a core scaffold, for example, 2-(5-Fluoro-2-methoxyphenyl)azepane, for initial SAR exploration.[1]

Materials:

  • 2-(5-Fluoro-2-methoxyphenyl)azepane (1 equivalent)

  • Desired carboxylic acid (1.2 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3 eq) to the solution. Stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of 2-(5-Fluoro-2-methoxyphenyl)azepane (1 eq) in a small amount of DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated azepane derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.[16]

Objective: To quantify the potency of a fluorinated azepane derivative as an inhibitor of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., Akt1)

  • Fluorescently-labeled peptide substrate specific for the kinase

  • Adenosine triphosphate (ATP), high purity

  • Test inhibitor (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., containing EDTA to chelate Mg²⁺)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence intensity

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 10 mM stock). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer at 2x the final desired concentration. Add this solution (e.g., 5 µL) to all wells except the "no enzyme" controls.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in assay buffer at 2x their final desired concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate potency measurement.[17][18] Add this solution (e.g., 5 µL) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination & Detection: Add stop solution to all wells. The method of detection will depend on the assay format (e.g., measuring the amount of phosphorylated product). Read the fluorescence intensity on a compatible plate reader.[16]

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all data points.

    • Normalize the data by setting the "no inhibitor" control (DMSO) to 100% activity and a high-concentration inhibitor well to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[16][19]

Protocol: Kinase Selectivity Profiling

Objective: To assess the selectivity of a lead compound by testing its inhibitory activity against a broad panel of kinases.

Rationale: A truly valuable kinase inhibitor is not only potent but also selective. Inhibiting unintended "off-target" kinases can lead to toxicity.[20] Kinase selectivity profiling is essential to understand a compound's broader biological activity.[21][22]

Procedure:

  • Service Provider Selection: Kinase selectivity profiling is typically performed as a fee-for-service by specialized contract research organizations (CROs) that maintain large, validated panels of recombinant kinases (e.g., Promega, Reaction Biology, Eurofins).

  • Compound Submission: Provide the lead compound(s) at a specified concentration and format as requested by the service provider.

  • Assay Format: Profiling is often performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) against the entire kinase panel.[17] The assay format is typically luminescence-based (e.g., ADP-Glo™) or radiometric.[17][21]

  • Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration.

    • Selectivity Score (S-score): This can be calculated to quantify selectivity. For example, S(1µM) is the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.[17]

    • Follow-up: For any off-targets that show significant inhibition, full IC₅₀ curves should be determined to confirm the activity.

Data Interpretation: A Hypothetical Case Study

To illustrate the impact of fluorination, consider the following hypothetical data for an azepane-based inhibitor targeting Kinase X.

CompoundStructure ModificationTarget IC₅₀ (Kinase X, nM)Off-Target IC₅₀ (Kinase Y, nM)Selectivity (Fold) (IC₅₀ Y / IC₅₀ X)
AZ-01 Non-fluorinated501503
AZ-02 Fluorinated Azepane 5 5000 1000

In this example, the addition of fluorine (AZ-02) resulted in a 10-fold increase in potency against the target kinase and a dramatic >300-fold improvement in selectivity over the off-target kinase. This highlights the transformative potential of strategic fluorination.

The Role of Computational Chemistry

Computational modeling is an indispensable tool for the rational design of fluorinated inhibitors.[23] Molecular dynamics (MD) simulations and quantum mechanics (QM) can help predict how fluorination will affect:

  • Binding Pose and Interactions: Visualize how the C-F bond interacts with residues in the ATP pocket.[24]

  • Conformational Rigidity: Assess how fluorine substitution restricts the conformational flexibility of the azepane ring.[12]

  • Solvation/Desolvation Effects: Understand how fluorine disrupts or organizes water networks within the binding site, which can have significant enthalpic and entropic contributions to binding affinity.[23][25]

G cluster_kinase Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt/PKB PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Fluorinated Azepane Inhibitor Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a targeted kinase inhibitor.

Conclusion

The incorporation of fluorinated azepanes represents a sophisticated and highly effective strategy in modern kinase inhibitor design. This approach leverages the three-dimensional richness of the azepane scaffold and the powerful, multifaceted properties of fluorine to create inhibitors with superior potency, selectivity, and drug-like characteristics. By integrating rational design, robust synthetic protocols, and comprehensive biological evaluation as outlined in this guide, researchers can unlock the full potential of this privileged chemical motif to develop next-generation targeted therapeutics.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available from: [Link]

  • O'Hagan, D. (2010). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 43, 395-408. Available from: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available from: [Link]

  • Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Synform. Available from: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 356, 191-205. Available from: [Link]

  • Cheng, A. C., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(1), 47-58. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. CHIMIA International Journal for Chemistry. Available from: [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Retrieved from [Link]

  • ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]

  • Technology Networks. (2017). Bioluminescent Kinase Profiling Systems For Characterizing Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-90. Available from: [Link]

  • ResearchGate. (n.d.). Fluorination can rigidify a substituted azepane, but only if it acts in.... Retrieved from [Link]

  • Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 313–318. Available from: [Link]

  • Johnson, S. A., & Hunter, T. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Signal Transduction, 1. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. Available from: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Available from: [Link]

  • Stocker, H., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5581–5591. Available from: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps in incorporating the fluorine substituent to the azepane ring of.... Retrieved from [Link]

  • Stocker, H., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. Available from: [Link]

  • Stocker, H., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B. Available from: [Link]

  • MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Retrieved from [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Retrieved from [Link]

  • Fleming, C. L., et al. (n.d.). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition, 56(15), 4253-4257. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fluorinated Azepanes

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection of fluorinated azepane scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve these specific, yet common, synthetic hurdles.

The introduction of fluorine into cyclic amines like azepanes is a powerful strategy in medicinal chemistry to modulate properties such as metabolic stability and basicity.[1] However, the very electronic effects that make these motifs desirable also complicate standard synthetic transformations, particularly the removal of the robust Boc protecting group. This guide provides a structured approach to diagnosing and overcoming incomplete deprotection.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My standard TFA/DCM deprotection is extremely sluggish or has stalled completely. Why is my fluorinated azepane so resistant?

Answer: This is the most common issue when working with fluorinated amines. The root cause lies in the powerful electron-withdrawing effect of the fluorine atoms.

Causality Explained: The standard acid-catalyzed Boc deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen.[2][3][4] This initial step is crucial as it weakens the C-O bond, facilitating the subsequent loss of the stable tert-butyl cation.[4][5] However, fluorine atoms on the azepane ring pull electron density away from the nitrogen atom. This inductive effect reduces the basicity of the nitrogen and, by extension, can decrease the electron density on the entire carbamate moiety, making the carbonyl oxygen less Lewis basic and therefore harder to protonate.[6][7] Consequently, the activation energy for the deprotection is significantly increased, causing the reaction to be sluggish under standard conditions like 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8]

Recommended Solutions:

  • Increase Acid Strength & Concentration: The reaction rate often shows a higher-order dependence on acid concentration.[8] If your substrate is stable, increasing the TFA concentration (e.g., to 100% neat TFA) or switching to a stronger acid system is the most direct solution.[2][8]

  • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a more potent reagent for cleaving stubborn Boc groups and is a widely recommended alternative to TFA.[8][9][10][11][12]

  • Increase Reaction Temperature: For kinetic processes, gentle heating can sometimes provide the necessary energy to overcome the activation barrier.[8] However, this should be done cautiously to avoid potential side reactions.

Condition Reagent/Solvent Temperature Typical Time Comments & Considerations
Standard 20-50% TFA in DCM0 °C to RT1-4 hOften insufficient for electron-deficient fluorinated azepanes.[2][8]
Aggressive Neat (100%) TFART1-4 hHigher acid concentration can significantly increase the rate. Monitor for side reactions.[2]
Stronger Acid 4M HCl in 1,4-DioxaneRT30 min - 2 hHighly effective for resistant substrates. The product often precipitates as the HCl salt, simplifying isolation.[9][11][13]
Q2: I've successfully removed the Boc group, but now I see byproducts that appear to have a tert-butyl group attached elsewhere on my molecule. What is causing this and how can I prevent it?

Answer: This side reaction is caused by the electrophilic tert-butyl cation that is generated during the deprotection process.

Causality Explained: The cleavage of the Boc group releases a relatively stable tertiary carbocation, the tert-butyl cation (t-Bu⁺).[3][8][14] If your fluorinated azepane or other molecules in the reaction mixture contain nucleophilic sites (e.g., electron-rich aromatic rings, thiols), this reactive cation can act as an alkylating agent, leading to unwanted tert-butylation.[8][14]

Recommended Solutions:

  • Use Scavengers: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles designed to trap the t-butyl cation before it can react with your product.[14]

    • Triisopropylsilane (TIS): A very common and effective scavenger.

    • Thioanisole: Particularly useful for protecting sulfur-containing residues like methionine or cysteine.[14]

    • Water: Can also act as a scavenger, though it is often used in combination with others.[2]

A typical scavenger "cocktail" used with TFA is a 95:2.5:2.5 mixture of TFA:Water:TIS.[2]

G Boc Boc-Protected Fluorinated Azepane Deprotection Deprotection Reaction Boc->Deprotection Acid Strong Acid (TFA or HCl) Acid->Deprotection Product Desired Amine Salt Deprotection->Product Main Pathway tBu tert-Butyl Cation (t-Bu⁺) Deprotection->tBu Generates SideProduct Alkylated Byproduct tBu->SideProduct Unwanted Alkylation Trapped Trapped Cation tBu->Trapped Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Role of scavengers in preventing byproduct formation.

Q3: My molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals). How can I selectively deprotect the N-Boc group?

Answer: This requires moving away from strong protic acids towards alternative, milder, or non-acidic deprotection methods. While challenging, selectivity can be achieved.

Causality Explained: Strong acids like TFA and HCl are non-selective and will readily cleave other acid-labile protecting groups.[9] The challenge is to find conditions that are sufficiently energetic to remove the resistant Boc group on the fluorinated amine without affecting more sensitive functionalities.

Recommended Alternative Methods:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like Zinc Bromide (ZnBr₂) in DCM can be effective, though they may require longer reaction times (up to several days).[9]

  • Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent can induce thermolytic cleavage of the Boc group without any added reagents.[9][15] This method is advantageous as it avoids acidic workups.[16] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to be particularly effective solvents for this transformation, sometimes allowing for selective deprotection at different temperatures.[17][18]

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature and has been shown to be tolerant of other acid-labile groups, such as esters.[19][20]

Caption: Troubleshooting decision tree for Boc deprotection.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of acid-catalyzed Boc deprotection?

A: The process is a four-step acid-catalyzed cleavage:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[2][3]

  • Cation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3] This is an entropically favorable step that helps drive the reaction to completion.

  • Amine Salt Formation: The resulting free amine is immediately protonated by the excess acid in the mixture to form the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[2]

Q: How can I effectively monitor the progress of my deprotection reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it produces a characteristic purple or yellow spot for primary and secondary amines, confirming the formation of the free amine.[9] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[9]

Q: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?

A: Yes, research into greener synthetic methods is ongoing. Catalyst-free thermal deprotection using hot water or a recyclable solvent like TFE is a notable green alternative that avoids strong, corrosive acids and chlorinated solvents.[9][18] Additionally, using deep eutectic solvents has also been explored as an eco-friendly reaction medium.[9]

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane (For Resistant Substrates)

This protocol is recommended when TFA/DCM fails.[9][10]

  • Dissolve the N-Boc protected fluorinated azepane (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is limited.

  • Add a commercial solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents, or used as the primary solvent).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether to remove any non-polar impurities.[9] Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) with Scavengers

This is an enhanced version of the standard protocol, designed to minimize side reactions.[2][8]

  • Dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a cleavage cocktail. For a 50% TFA solution with scavengers, mix equal volumes of TFA and DCM, then add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Add the cleavage cocktail to the substrate solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC (typically complete in 1-3 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5][8] The resulting TFA salt of the deprotected amine can be used directly or neutralized.

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC. [Link]

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Scientific Reports. [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE. HETEROCYCLES. [Link]

  • Steric hindrance: Significance and symbolism. ScienceDirect. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ACS Publications. [Link]

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Optimization

Preventing epimerization during the oxidation of 5-hydroxyazepane derivatives

A Guide to Preventing Epimerization During the Oxidation of 5-Hydroxyazepane Derivatives Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Epimerization During the Oxidation of 5-Hydroxyazepane Derivatives

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights for researchers encountering challenges with stereochemical control during the synthesis of azepane-based compounds. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)
Q1: Why is epimerization at the C5 position a common problem during the oxidation of N-protected 5-hydroxyazepane derivatives?

A1: The primary issue arises after the desired ketone is formed. The hydrogen atom on the carbon adjacent to the newly formed carbonyl group (the α-carbon, C4 in this case) becomes significantly more acidic. Under reaction or workup conditions that are even mildly basic or acidic, this α-proton can be abstracted to form a planar enol or enolate intermediate. Subsequent, non-stereoselective reprotonation of this intermediate leads to a mixture of diastereomers, compromising the stereochemical purity of your final product.[1][2]

Q2: What are the most critical factors that promote this unwanted epimerization?

A2: Several factors can contribute to the loss of stereochemical integrity:

  • Presence of Base: Many oxidation protocols use a base. For instance, in the Swern oxidation, triethylamine is commonly used.[3][4] This base can be strong enough to deprotonate the α-carbon of the ketone product, leading to enolization and subsequent epimerization.[3][4]

  • Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable enolization.[1][5] Running oxidations at elevated temperatures or for extended periods provides more opportunity for epimerization to occur.

  • Workup Conditions: Quenching the reaction or performing an aqueous workup with strongly acidic or basic solutions can introduce the conditions necessary for epimerization, even if the oxidation itself was performed under neutral conditions.[1]

  • Choice of Oxidant: Some older or harsher oxidation methods, particularly those based on chromium (e.g., Jones oxidation), are conducted under strongly acidic conditions which can readily promote enolization.[6][7]

Q3: Which oxidation methods are recommended to minimize or completely avoid epimerization?

A3: The key is to select mild, non-acidic, and non-basic oxidation conditions. The following methods are highly recommended for their efficiency and excellent preservation of stereochemistry:

  • Dess-Martin Periodinane (DMP) Oxidation: This is often the go-to method for sensitive substrates.[8][9] It operates under neutral, aprotic conditions, typically at room temperature, and the reaction times are often short.[8][9] The byproducts are also easily removed. The reaction produces acetic acid, which can be buffered with pyridine or sodium bicarbonate if the substrate is particularly acid-labile.[8]

  • Parikh-Doering Oxidation: This method uses the sulfur trioxide pyridine complex (SO₃•Py) to activate DMSO.[10][11] It is exceptionally mild and can be run at temperatures from 0 °C to room temperature, avoiding the cryogenic conditions required for a Swern oxidation.[10][11] Its byproducts are generally easy to remove during workup.[5]

  • TEMPO-Mediated Oxidations: (2,2,6,6-Tetrame​thylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (PIDA).[12][13][14] These reactions can be run under buffered, mild conditions and are known for their high selectivity for oxidizing alcohols without affecting other functional groups.[12][13]

The common principle behind these methods is that they avoid the introduction of strong acids or bases that can catalyze the epimerization of the ketone product.

Q4: I am currently using a Swern oxidation and observing significant epimerization. How can I modify my protocol?

A4: The Swern oxidation is a powerful and widely used reaction, but the triethylamine added at the end is often the cause of epimerization.[3][15] Here are some troubleshooting steps:

  • Lower the Temperature: Ensure the reaction is maintained at a very low temperature (typically -78 °C) throughout the addition of all reagents.[4][16] Do not let the reaction warm up prematurely.

  • Change the Base: Instead of triethylamine, use a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base).[3] The increased steric hindrance can disfavor the abstraction of the α-proton from the ketone product.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately. Do not let it stir for an extended period after completion.

  • Careful Workup: Quench the reaction at low temperature using a neutral or mildly acidic source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH ~7), instead of water or bicarbonate solutions which can be slightly basic.

Q5: What is the role of the nitrogen protecting group in preventing epimerization?

A5: The N-protecting group plays a crucial, albeit indirect, role. Its primary function is to prevent the amine from interfering with the oxidation reaction.[17] However, the choice of protecting group can influence the overall conformation and electronic properties of the azepane ring.

  • Bulky Protecting Groups: Large protecting groups like tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), or 9-Phenyl-9-fluorenyl (Pf) can introduce steric hindrance that may disfavor the approach of a base to the α-proton (at C4), thereby slowing the rate of enolization.[18] The Pf group, in particular, has been shown to be exceptionally effective at preventing epimerization at α-centers in amino acid derivatives.[18]

  • Electron-Withdrawing Groups: Carbamate-type protecting groups (Boc, Cbz, Fmoc) decrease the basicity of the nitrogen atom. While this doesn't directly prevent enolization of the C5-ketone, it ensures the nitrogen itself doesn't act as an internal base to promote the epimerization.

In general, standard protecting groups like Boc and Cbz are well-suited for these oxidations, provided the correct oxidation method is chosen.

Q6: How can I accurately determine the ratio of epimers in my product mixture?

A6: Quantifying the extent of epimerization is critical for optimizing your reaction conditions. The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[19][20][21][22] Using a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®), you can often achieve baseline separation of the two epimers, allowing for accurate integration of the peak areas.[19][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often be used to distinguish between diastereomers. Look for distinct signals for the protons or carbons near the stereocenter (e.g., the C4 or C6 protons). The ratio of the integrals for these distinct peaks will give you the epimeric ratio. For complex spectra, advanced techniques like 2D NMR may be necessary.

  • Gas Chromatography (GC): If your product is volatile and thermally stable, chiral GC columns can provide excellent separation and quantification of epimers.

Visualizing the Problem: The Mechanism of Epimerization

The following diagram illustrates the base-catalyzed pathway that leads to the loss of stereochemical information at the C4 position after the C5-hydroxyl has been oxidized to a ketone.

Epimerization cluster_main Base-Catalyzed Epimerization Pathway Start Desired Ketone (Single Epimer at C4) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Start->Enolate Base (e.g., Et3N) - H⁺ at C4 Product Product Mixture (Both C4 Epimers) Enolate->Product Reprotonation (Non-selective)

Caption: Base-catalyzed enolization leads to a planar intermediate and epimerization.

Troubleshooting Guide: Quick Reference Table
Symptom / Observation Probable Cause Recommended Solution(s)
Significant epimerization (>10%) detected by HPLC/NMR. Use of a strong base (e.g., triethylamine in Swern) or basic workup conditions.1. Switch to a non-basic method like Dess-Martin Periodinane (DMP) oxidation .[8][9] 2. If using Swern, replace triethylamine with a bulkier base like DIPEA .[3] 3. Use a neutral or mildly acidic quench/workup (e.g., sat. NH₄Cl).[1]
Minor but unacceptable epimerization (2-10%). Reaction temperature is too high, or the reaction time is too long.1. For DMSO-based oxidations (Swern, Parikh-Doering), ensure strict temperature control (-78 °C for Swern, 0 °C for Parikh-Doering).[4][5] 2. Monitor the reaction closely by TLC/LC-MS and quench immediately upon completion.
Reaction is sluggish and requires heat, leading to epimerization. The chosen oxidant is not reactive enough for a potentially hindered alcohol.1. Consider switching to a more powerful but still mild oxidant like Dess-Martin Periodinane .[8] 2. For TEMPO oxidations, ensure the pH is optimized (often slightly basic, ~8.5-9.5) and the co-oxidant is fresh.[13][14]
Epimerization is observed even with mild oxidants like DMP. The substrate itself is highly prone to enolization, or the workup is problematic.1. Add a non-nucleophilic base like pyridine or 2,6-lutidine to the DMP reaction to buffer the acetic acid byproduct.[8] 2. Perform a non-aqueous workup if possible, or use a carefully buffered aqueous wash.
Recommended Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of a 5-hydroxyazepane derivative with minimal risk of epimerization.

Materials:

  • N-protected 5-hydroxyazepane derivative (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected 5-hydroxyazepane derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 5 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The thiosulfate quenches any excess DMP and the bicarbonate neutralizes the acetic acid byproduct.

  • Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired azepan-5-one derivative.

Experimental Workflow Diagram

This flowchart outlines the decision-making process for selecting and optimizing an oxidation reaction to prevent epimerization.

Caption: Decision workflow for selecting and optimizing oxidation conditions.

References
  • Activated Dimethyl Sulfoxide. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Swern oxidation. Grokipedia. Available at: [Link]

  • TEMPO-Mediated Oxidations. Available at: [Link]

  • Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Parikh–Doering oxidation. Grokipedia. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Parikh–Doering oxidation. Wikipedia. Available at: [Link]

  • Parikh-Doering oxidation. YouTube. Available at: [Link]

  • Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. PMC. Available at: [Link]

  • Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. -ORCA - Cardiff University. Available at: [Link]

  • High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate. PubMed. Available at: [Link]

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Validation

Comparative Mass Spectrometry Fragmentation Guide: tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic MS fragmentation, comparative structural analysis, and self-validating LC-MS/MS protocols. Introduction & S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic MS fragmentation, comparative structural analysis, and self-validating LC-MS/MS protocols.

Introduction & Structural Context

The incorporation of fluorine into saturated nitrogen heterocycles is a privileged strategy in medicinal chemistry used to modulate basicity, regulate ring conformation, and improve metabolic stability[2]. tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS: 1785523-74-1) is a highly specialized 7-membered ring intermediate. However, analyzing this compound via Electrospray Ionization Mass Spectrometry (ESI-MS) presents distinct challenges. The presence of the labile tert-butoxycarbonyl (Boc) protecting group, combined with the propensity of the gem-difluoro motif to eliminate hydrogen fluoride (HF), creates a complex but highly predictable fragmentation cascade.

Mechanistic Fragmentation Pathways: The "Why"

When subjected to ESI+ and Collision-Induced Dissociation (CID), the fragmentation of this molecule is governed by three primary causal mechanisms:

  • The McLafferty-Type Rearrangement (Boc Cleavage): As extensively documented in the MS analysis of Boc-protected amines[1], the intact protonated precursor [M+H]+ at m/z 252.14 is highly fragile. Even at low collision energies (10–15 eV), the Boc group undergoes a rearrangement to expel isobutylene (-56 Da), yielding an intermediate at m/z 196.08. This is immediately followed by decarboxylation (-44 Da) to form the fully deprotected azepanium ion at m/z 152.09.

  • Fluorine-Directed Elimination: Once the ring is deprotected, the electron-withdrawing nature of the 4,4-difluoro motif destabilizes the adjacent C5-hydroxyl group, promoting the loss of water (-18 Da, m/z 134.08). Concurrently, the thermodynamic stability of forming a fluorinated alkene drives the elimination of neutral HF (-20 Da, m/z 132.08).

  • Ring Strain & Cleavage: Because 7-membered azepane rings possess higher inherent ring strain than their 6-membered piperidine counterparts, higher collision energies (>30 eV) force the aliphatic backbone to cleave, resulting in smaller, non-diagnostic hydrocarbon fragments.

Comparative Analytical Performance

To objectively evaluate the analytical behavior of our target compound, we compare its mass spectrometry profile against two structural analogs: a non-fluorinated azepane and a 6-membered piperidine analog.

CompoundPrecursor [M+H]+Primary CID Fragment (Low CE)Secondary CID Fragment (High CE)Unique Neutral LossesRing Stability (CID Cleavage)
4,4-difluoro-5-hydroxyazepane (Target) m/z 252.14m/z 196.08 (-C₄H₈)m/z 152.09 (-Boc)-20 Da (HF)Moderate (>30 eV)
5-hydroxyazepane (Non-fluorinated) m/z 216.16m/z 160.10 (-C₄H₈)m/z 116.11 (-Boc)NoneLow (>25 eV)
4,4-difluoro-3-hydroxypiperidine (6-membered) m/z 238.13m/z 182.06 (-C₄H₈)m/z 138.07 (-Boc)-20 Da (HF)High (>35 eV)

Causality Insight: The non-fluorinated azepane exhibits a lower threshold for ring cleavage because it lacks the strong C-F bonds that rigidly lock the local conformation of the ring. Conversely, the 6-membered piperidine analog requires significantly higher collision energy to induce ring opening due to its thermodynamically favored chair conformation, making it the most stable under high CE conditions.

Self-Validating LC-MS/MS Protocol

A common pitfall in analyzing Boc-protected amines is in-source thermal degradation, which leads to false negatives for the intact precursor. The following protocol utilizes an on-column Hydrogen/Deuterium (H/D) exchange step as a self-validating system to unequivocally prove that observed fragments originate from the target molecule[1].

Step 1: Sample Preparation

  • Dissolve the standard in LC-MS grade Acetonitrile to 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Note: Analyze within 4 hours to prevent acid-catalyzed Boc deprotection in the vial).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

Step 3: MS Parameters (ESI+)

  • Desolvation Temperature: 300 °C (Critical: Keep strictly <350 °C to prevent thermal Boc cleavage).

  • Cone Voltage: 15 V (Low voltage is mandatory to preserve the [M+H]+ ion).

  • Collision Energy (CE) Sweep: 5 eV (Precursor), 15 eV (Isobutylene loss), 25 eV (Complete deprotection and HF loss).

Step 4: Self-Validation via H/D Exchange If the intact precursor is undetectable, switch Mobile Phase A to D₂O + 0.1% d-Formic Acid .

  • The Logic: The intact precursor has only one exchangeable proton (C5-OH) plus the ionizing proton, shifting its mass from 252.14 to 254.15 ([M+D]+). However, the deprotected azepanium fragment possesses three exchangeable sites (C5-OD, N1-D, and the ionizing D+).

  • The Validation: If the peak at m/z 152.09 shifts by exactly +3 Da to 155.10 , it definitively proves the fragment is the deprotected azepane ring and not an isobaric background contaminant.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 252.14 Intact Precursor Iso [M+H - C4H8]+ m/z 196.08 Loss of Isobutylene M->Iso -56 Da (CE: 10-15 eV) Deprot [M+H - Boc]+ m/z 152.09 Fully Deprotected Azepanium M->Deprot -100 Da (CE: 15-20 eV) Iso->Deprot -44 Da (CO2) H2O [M+H - Boc - H2O]+ m/z 134.08 Water Loss Deprot->H2O -18 Da HF [M+H - Boc - HF]+ m/z 132.08 HF Elimination Deprot->HF -20 Da Both [M+H - Boc - H2O - HF]+ m/z 114.07 Dual Elimination H2O->Both -20 Da (HF) HF->Both -18 Da (H2O)

ESI+ CID fragmentation of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. [Link]

Comparative

Crystallographic &amp; Conformational Comparison: Fluorinated vs. Unfluorinated Azepane Rings in Drug Design

The seven-membered azepane ring is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to mimic the ribose moiety of ATP in kinase inhibitors. However, the inherent flexibility of unfluori...

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Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered azepane ring is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to mimic the ribose moiety of ATP in kinase inhibitors. However, the inherent flexibility of unfluorinated azepanes presents a significant hurdle in drug development. Their low energy barriers allow rapid interconversion between chair, twist-chair, and boat conformations, resulting in a high entropic penalty upon target binding.

Recent crystallographic and computational advancements have demonstrated that stereoselective fluorination can fundamentally rewrite the conformational landscape of these N-heterocycles. By acting as a stereoelectronic anchor, fluorine rigidifies the azepane core, locking it into a bioactive conformation that enhances both target affinity and isozyme selectivity[1].

This guide provides an objective, data-backed comparison of unfluorinated versus fluorinated azepanes, detailing the mechanistic causality of their conformational behaviors and the rigorous crystallographic protocols required to validate them.

Mechanistic Causality: The Power of Stereoelectronic Rigidification

To understand why fluorination is transformative, we must examine the competing forces within the azepane ring.

In unfluorinated azepanes , the ring's conformation is dictated by the steric bulk of its substituents. For example, in highly substituted unfluorinated azepanes, there are often competing preferences for substituents (e.g., benzyloxy or azide groups) to adopt pseudoequatorial positions[2]. Because no single conformation can satisfy all steric preferences simultaneously, the crystal lattice exhibits extensive conformational disorder.

In fluorinated azepanes , the highly electronegative fluorine atom introduces powerful stereoelectronic effects that override simple steric preferences:

  • C−F⋯N+ Charge-Dipole Interactions: When the azepane nitrogen is protonated (at physiological pH or as a synthesized salt), the highly polarized C-F bond aligns to maximize electrostatic attraction with the positively charged nitrogen[2].

  • Gauche Effects: The presence of adjacent electronegative atoms (such as an oxygen from a hydroxyl/benzyloxy group and the fluorine) forces the molecule into a gauche alignment to minimize dipole repulsion and maximize hyperconjugative stabilization[3].

When placed strategically, these forces act in synergy to collapse the dynamic conformational ensemble into a single, dominant geometry. However, multiple fluorinations do not always exhibit additive effects; the rigidifying power of fluorine is highly dependent on its position relative to other substituents[3].

Conformational_Logic Unfluorinated Unfluorinated Azepane (High Flexibility / Disorder) Fluorination Stereoselective Deoxyfluorination Unfluorinated->Fluorination DAST / Deoxofluor Fluorinated Fluorinated Azepane (Restricted Landscape) Fluorination->Fluorinated CF_N C-F···N+ Charge-Dipole Interactions Fluorinated->CF_N Stereoelectronic Gauche O-F Gauche Effects Fluorinated->Gauche Stereoelectronic Bioactive Locked Bioactive Conformation CF_N->Bioactive Gauche->Bioactive

Diagram 1: Logical pathway of stereoelectronic conformational locking via azepane fluorination.

Quantitative Crystallographic & Performance Data

The structural divergence between these scaffolds is best observed through X-ray crystallography and subsequent biological assays. A prime example is the development of balanol analogues targeting Protein Kinase C (PKC) and Protein Kinase A (PKA). The introduction of fluorine not only locks the azepane ring but alters the pKa​ of the amine, facilitating stronger hydrogen bonding with nearby carboxylate residues in the kinase active site[3][4].

Table 1: Conformational & Biological Comparison of Azepane Scaffolds
ParameterUnfluorinated AzepaneMonofluorinated AzepaneTrifluorinated Azepane
Example Substitution 5-OBn, 6-N₃4-F, 5-OBn, 6-N₃3,3,4-triF, 5-OBn, 6-N₃
Solid-State Conformation Highly disordered[2]Partially disordered[2]Locked (Twist-chair dominant)[5]
Dominant Interactions Competing pseudoequatorialConflicting C−F⋯N+ & sterics C−F⋯N+ , O-F gauche, C−H⋯F
Crystallographic Challenge Poor lattice packingTwinning / Multiple puckersMicrocrystals (Synchrotron req.)[5]
Target Affinity (PKCε Kd​ ) Baseline (High entropic penalty)Moderate improvement1.8-fold increase in potency[3]

Data synthesized from crystallographic analyses of substituted azepanium salts and fluorobalanoid binding assays.

Experimental Protocol: Crystallographic Resolution of Fluorinated Azepanes

Because fluorinated azepanes are highly flexible in their free-base form and often yield extremely small crystals, standard in-house X-ray diffraction is usually insufficient. The following self-validating protocol details the causality behind the chemical and analytical steps required to isolate and resolve these complex structures[4][5].

Step 1: Stereoselective Deoxyfluorination
  • Procedure: Dissolve the azepanol precursor in anhydrous dichloromethane (DCM) under inert atmosphere. Cool to -78 °C and add Diethylaminosulfur trifluoride (DAST) dropwise. Gradually warm to room temperature.

  • Causality: DAST facilitates nucleophilic fluorination with inversion of stereochemistry. Strict temperature control prevents unwanted ring-contraction or elimination side-reactions common in seven-membered rings.

Step 2: Azepanium Salt Formation
  • Procedure: Treat the purified fluorinated azepane free base with 2,2,2-trifluoroacetic acid (TFA) or anhydrous HCl in an ethereal solvent to precipitate the salt.

  • Causality: Free-base azepanes are often oils or low-melting solids. Protonating the amine to form an azepanium salt introduces strong ionic and hydrogen-bonding interactions (e.g., N−H+⋯Cl− or N−H+⋯O− ). This drastically increases the lattice energy, forcing the molecules into a highly ordered, repeating crystal lattice[4].

Step 3: Vapor Diffusion Crystallization
  • Procedure: Dissolve the azepanium salt in a minimum volume of methanol (solvent) in an inner vial. Place this inside a sealed outer vial containing diethyl ether (antisolvent). Allow to stand undisturbed for 7–14 days.

  • Causality: Slow vapor diffusion minimizes the conformational trapping of kinetic polymorphs. It ensures that the azepane molecules have sufficient time to orient themselves into the thermodynamically stable conformation driven by C−H⋯F dimeric interactions[5].

Step 4: Synchrotron X-Ray Diffraction
  • Procedure: Harvest the microcrystals (often as small as 0.015 × 0.01 × 0.01 mm). Cryo-cool the crystal to 100 K and expose it to a high-brilliance synchrotron X-ray beam.

  • Causality: The incorporation of multiple substituents (fluorines, azides, benzyloxy groups) often limits crystal growth. In-house Cu-Kα sources lack the intensity to resolve the phase problem for such microcrystals. Synchrotron radiation provides the necessary flux to generate a high-resolution electron density map, definitively proving the absence of conformational disorder[5].

Crystallography_Workflow S1 Synthesis & Purification (>99% ee/de) S2 Salt Formation (TFA / HCl) S1->S2 Amine Protonation S3 Vapor Diffusion Crystallization S2->S3 Lattice Stabilization S4 Synchrotron X-ray Diffraction S3->S4 Microcrystal Analysis S5 Phase Resolution & Density Mapping S4->S5 Structural Refinement

Diagram 2: Self-validating workflow for the crystallographic resolution of fluorinated azepanes.

Conclusion

The transition from unfluorinated to fluorinated azepane rings represents a paradigm shift in rational drug design. While unfluorinated azepanes suffer from extensive conformational disorder and high entropic penalties, the strategic installation of fluorine atoms leverages C−F⋯N+ charge-dipole and gauche interactions to lock the heterocycle into a single, bioactive conformation. As proven by synchrotron crystallographic data and kinase binding assays, this stereoelectronic control directly translates to enhanced binding affinity and target selectivity, cementing fluorinated azepanes as superior scaffolds for advanced therapeutics.

References

  • [5] Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data. National Institutes of Health (PMC).[Link]

  • [2] Stereoselectively fluorinated N-heterocycles: a brief survey. National Institutes of Health (PMC).[Link]

  • [1] FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. DOI.org.[Link]

  • [3] Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.[Link]

Sources

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